
1-Propyn-1-amine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyn-1-amine, N,N-dimethyl- is an organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine and 3-Dimethylamino-1-propyne . This compound is characterized by the presence of a propynyl group attached to a dimethylamine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Propyn-1-amine, N,N-dimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Propyn-1-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under appropriate conditions.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propyn-1-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propyn-1-amine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The propynyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
1-Propyn-1-amine, N,N-dimethyl- can be compared with other similar compounds such as:
2-Propyn-1-amine, N,N-dimethyl-: This compound has a similar structure but differs in the position of the propynyl group.
N,N-Dimethyl-2-propyn-1-amine: Another closely related compound with similar chemical properties. The uniqueness of 1-Propyn-1-amine, N,N-dimethyl- lies in its specific reactivity and applications, which may differ from those of its analogs.
Properties
CAS No. |
19006-23-6 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
N,N-dimethylprop-1-yn-1-amine |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1-3H3 |
InChI Key |
LDYUIVOAQFHBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



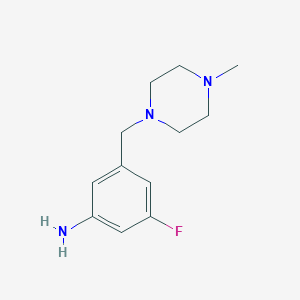

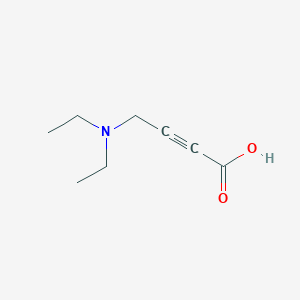

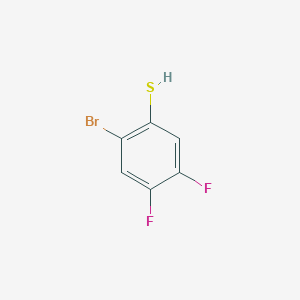

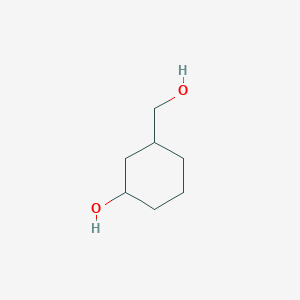
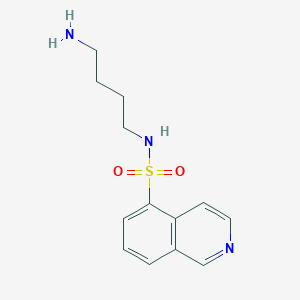
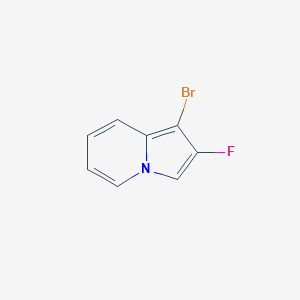
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)


![7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline](/img/structure/B8747810.png)
